PSCA (14-22)
Description
Properties
sequence |
ALQPGTALL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostate Stem Cell Antigen (14-22); PSCA (14-22) |
Origin of Product |
United States |
Scientific Research Applications
Immunotherapy Applications
1.1 Induction of Cytotoxic T Lymphocytes (CTLs)
The PSCA (14-22) peptide is known for its ability to stimulate peptide-specific CTLs from patients with prostate cancer. Studies have demonstrated that this peptide can effectively induce an immune response in HLA-A2 positive individuals, leading to the generation of tumor-reactive CTLs capable of recognizing and attacking prostate cancer cells .
1.2 Mechanism of Action
The mechanism by which PSCA (14-22) induces CTLs involves its presentation on the surface of antigen-presenting cells, which subsequently activates CD8+ T cells. This activation results in the production of cytokines such as IFN-γ, which are crucial for the anti-tumor immune response .
1.3 Case Studies
In a clinical study involving patients with metastatic prostate cancer, administration of PSCA-derived peptides resulted in significant CTL responses, indicating that these peptides could be utilized in vaccine therapies aimed at enhancing anti-tumor immunity .
Diagnostic Applications
2.1 Biomarker for Prostate Cancer
PSCA expression levels have been correlated with various clinical parameters in prostate cancer, including Gleason scores and disease progression. The detection of PSCA mRNA in blood samples has been proposed as a potential biomarker for early diagnosis and prognosis of prostate cancer .
2.2 Clinical Relevance
A study indicated that patients with positive PSCA mRNA expression had a significantly lower disease-free survival rate compared to those with negative expression, highlighting the importance of PSCA as a prognostic marker .
Broader Cancer Implications
3.1 Expression in Other Cancers
Recent research has shown that PSCA is also upregulated in other malignancies such as bladder and pancreatic cancers. This suggests that the applications of PSCA (14-22) may extend beyond prostate cancer, potentially serving as a target for immunotherapy in these cancers as well .
3.2 Genetic Variations and Cancer Risk
Studies have explored the association between genetic polymorphisms in the PSCA gene and susceptibility to various cancers, including gastric and bladder cancers. These findings indicate that PSCA not only serves as a therapeutic target but may also play a role in cancer risk assessment .
Data Tables
Comparison with Similar Compounds
Structural and Functional Analogues: GPI-Anchored Proteins
CD24 and CD55 are GPI-anchored proteins like PSCA. While PSCA promotes prostate cancer progression and metastasis, CD24 drives ovarian and breast cancer metastasis through immune evasion. Unlike PSCA, CD24 lacks epitope peptide-based therapeutic applications but is targeted via monoclonal antibodies. PSCA’s hydrophobic C-terminus and ER cleavage site differentiate its post-translational processing from CD24 .
Immune Checkpoint and Epitope Peptides
PD-L1 Inhibitors : PD-L1, a membrane protein overexpressed in lung and bladder cancers, suppresses T-cell activity. Unlike PSCA (14-22), PD-L1 inhibitors (e.g., pembrolizumab) target the extracellular domain of the full protein. However, PSCA and PD-L1 show significant co-expression in bladder, lung, and prostate cancers (r = +0.78, P = 0.016), suggesting synergistic therapeutic targeting .
HER2/neu (654-662): This HER2-derived peptide is used in cancer vaccines for HER2-positive breast cancer. Both peptides, however, are immunogenic and under investigation for personalized vaccines .
Dual-Function Proteins in Carcinogenesis
c-MYC: Amplification of c-MYC (8q24) correlates with prostate cancer progression and nuclear grade . Both are overexpressed in metastatic prostate cancer, but c-MYC lacks the context-dependent tumor-suppressive roles observed with PSCA .
TGF-β : Like PSCA, TGF-β exhibits dual roles—suppressing early-stage tumors but promoting metastasis in advanced cancers. PSCA’s dual function is uniquely tied to rs2294008 polymorphisms that alter protein stability and localization, whereas TGF-β signaling involves SMAD pathway dysregulation .
Therapeutic Targeting Approaches
Antibody-Drug Conjugates (ADCs) :
- Anti-PSCA-Maytansinoid Conjugates: Achieve complete tumor regression in preclinical models by internalizing PSCA-bound antibodies .
- Trastuzumab Emtansine (T-DM1) : Targets HER2 in breast cancer, demonstrating higher molecular specificity compared to PSCA-targeted ADCs due to HER2’s consistent overexpression .
Cancer Vaccines :
- PSCA (14-22) is being explored as a vaccine target in prostate cancer, similar to HPV E6/E7 peptides in cervical cancer. However, HPV peptides are derived from viral oncoproteins, whereas PSCA is an endogenous tumor-associated antigen .
Research Findings and Controversies
- Dual Roles : PSCA overexpression is oncogenic in gastric cancer (GC) but tumor-suppressive in prostate cancer when rs2294008T increases membrane-bound PSCA stability .
- Expression Variability : PSCA mRNA is detected in DU145 and PC-3 prostate cancer cells, but protein expression is undetectable by flow cytometry, highlighting assay-dependent discrepancies .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Preparation Methods of PSCA (14-22)
The preparation of PSCA (14-22) primarily involves two approaches:
- Chemical synthesis via solid-phase peptide synthesis (SPPS)
- Recombinant expression in bacterial systems
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most commonly used chemical method for peptide production, suitable for peptides like PSCA (14-22) which is a short peptide fragment.
Principles of SPPS
- The peptide is assembled stepwise from the C-terminus to the N-terminus on a solid resin support.
- Amino acids are protected by temporary (N-terminal) and permanent (side-chain) protecting groups to prevent undesired reactions.
- The Fmoc/tBu strategy is widely preferred due to its orthogonal protecting groups, mild deprotection conditions, and reduced side reactions.
- Reagents at high concentrations drive coupling reactions to completion, and excess reagents are removed by filtration and washing.
- After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.
SPPS Protocol Highlights for PSCA (14-22)
- Use of Fmoc-protected amino acids with side-chain protecting groups stable under synthesis conditions.
- Coupling reagents such as HBTU or HATU to promote efficient peptide bond formation.
- Repeated cycles of deprotection and coupling to elongate the peptide chain.
- Final cleavage using trifluoroacetic acid (TFA) to release the fully deprotected peptide.
- Purification by high-performance liquid chromatography (HPLC) to achieve high purity.
Advantages and Challenges
- High purity and sequence fidelity.
- Automation possible for reproducibility.
- Challenges include potential aggregation or incomplete coupling, which can be mitigated by optimized protocols.
Recombinant Expression in Escherichia coli
Recombinant DNA technology is another approach to prepare PSCA (14-22), especially when larger quantities or fusion proteins are required.
Expression System
- The PSCA (14-22) coding sequence is cloned into an expression vector such as pET-28a(+) with a polyhistidine tag for purification.
- The vector is transformed into E. coli strain BL21 (DE3), a common host for protein expression.
- Expression is induced by IPTG in Luria-Bertani medium with antibiotic selection.
Protein Extraction and Purification
- PSCA (14-22) or fusion proteins often form inclusion bodies due to hydrophobicity.
- Efficient extraction requires strong detergents like SDS and ultrasound-assisted lysis to solubilize the protein.
- Purification typically involves affinity chromatography exploiting the His-tag.
- Further purification steps may include ion-exchange or size-exclusion chromatography.
Optimization Strategies
- Testing different lysis buffers and detergents to maximize soluble protein yield.
- Adjusting ultrasound treatment duration to enhance extraction.
- Avoiding loss of protein due to precipitation with cell debris.
- Balancing expression levels to reduce inclusion body formation.
Challenges
- Lack of post-translational modifications in prokaryotic hosts.
- Hydrophobicity leading to aggregation.
- Necessity for refolding protocols if inclusion bodies are formed.
Comparative Analysis of Preparation Methods
| Aspect | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Expression in E. coli |
|---|---|---|
| Scale | Suitable for small to medium scale | Suitable for large scale |
| Purity | High purity achievable | Purity depends on extraction and purification |
| Time | Hours to days depending on peptide length | Days to weeks including cloning and expression |
| Cost | Moderate to high (reagents and equipment) | Moderate (culture media and purification) |
| Post-translational Modifications | Not applicable | Limited in prokaryotic systems |
| Technical Complexity | Requires peptide synthesis expertise | Requires molecular biology and protein purification expertise |
| Yield | Moderate to low for longer peptides | Potentially high but may require refolding |
Detailed Research Findings on Recombinant PSCA (14-22) Preparation
A 2021 study optimized recombinant PSCA production in E. coli BL21 (DE3) using a pET-28a(+) vector containing PSCA with His-tags at both termini. Key findings include:
- Confirmation of protein expression by SDS-PAGE showed a band near 15 kDa, consistent with predicted size.
- Extraction efficiency improved significantly with strong ionic detergents (SDS) compared to mild detergents due to the hydrophobic nature of PSCA.
- Ultrasound-assisted extraction enhanced protein solubilization by disrupting hydrophobic interactions with cellular debris.
- Ten different extraction and purification methods were compared, with protocols involving SDS and ultrasound yielding the highest protein concentration and purity.
- The optimized method saved time and costs while improving yield and quality for laboratory-scale production.
Summary Table of Recombinant PSCA Preparation Optimization
| Method Parameter | Effect on PSCA Yield and Quality | Notes |
|---|---|---|
| Detergent Type | SDS > mild detergents | SDS solubilizes hydrophobic protein better |
| Ultrasound Treatment | Longer treatment increases yield | Facilitates detachment from cell debris |
| Expression Host | E. coli BL21 (DE3) | Standard host with high expression capacity |
| Fusion Tag | His-tag at N- and C-termini | Enables affinity purification |
| Purification Strategy | Affinity chromatography followed by polishing | Ensures high purity |
Q & A
Q. Example Design Matrix :
| Run | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 25°C | 0.1 M | 62 |
| 2 | 40°C | 0.1 M | 75 |
| 3 | 25°C | 0.2 M | 68 |
| 4 | 40°C | 0.2 M | 82 |
Interpretation: Higher temperature and catalyst concentration synergistically improve yield .
Basic: What ethical considerations are critical when collecting and analyzing data on PSCA (14-22)?
Answer:
- Informed Consent : Required if human subjects are involved (e.g., toxicity studies) .
- Data Integrity : Avoid selective reporting; disclose all raw data and anomalies .
- Safety Protocols : Follow MSDS guidelines for handling hazardous reagents .
Advanced: What frameworks (e.g., FINER, PICO) are effective for formulating research questions on PSCA (14-22)'s mechanisms?
Answer:
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- PICO Framework : Define Population (e.g., in vitro models), Intervention (dose), Comparison (control groups), Outcome (membrane permeability) .
Basic: How to structure a research proposal for studying PSCA (14-22) with emphasis on methodological rigor?
Answer:
- Objectives : Align with gaps identified in literature reviews (e.g., "Determine the role of solvent polarity in crystallization").
- Methods : Specify instrumentation (e.g., XRD for crystallinity analysis) and statistical tools (e.g., R for multivariate analysis) .
- Validation Plan : Include replication steps and negative controls .
Advanced: How to integrate multidisciplinary approaches (e.g., chemical engineering and computational modeling) in PSCA (14-22) research?
Answer:
- Computational Tools : Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities .
- Process Optimization : Apply membrane separation technologies (CRDC subclass RDF2050104) for scalable purification .
- Data Synthesis : Combine experimental results with DFT calculations to validate thermodynamic stability .
Basic: What are the best practices for documenting experimental procedures and results in PSCA (14-22) studies?
Answer:
- APA Guidelines : Report methods in passive voice (e.g., "The solution was centrifuged at 10,000 rpm") .
- Data Logs : Record timestamps, equipment calibration details, and raw data files .
- Visual Aids : Use line graphs for kinetic studies and tables for comparative analysis .
Advanced: How to assess the validity and reliability of novel analytical techniques applied to PSCA (14-22)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
